molecular formula C9H20N6O2 B12112182 H-Arg-ala-NH2 2 hcl

H-Arg-ala-NH2 2 hcl

Cat. No.: B12112182
M. Wt: 244.29 g/mol
InChI Key: PQEJBCGUUQUEQQ-UHFFFAOYSA-N
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Description

The compound H-Arg-ala-NH2 2 hcl is a dipeptide derivative consisting of arginine and alanine residues, with an amide group at the C-terminus and two hydrochloride molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-ala-NH2 2 hcl typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of arginine and alanine to prevent unwanted side reactions. The protected arginine is then coupled with the protected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed, and the resulting dipeptide is treated with hydrochloric acid to obtain the final product, This compound .

Industrial Production Methods

In an industrial setting, the production of This compound follows a similar synthetic route but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

H-Arg-ala-NH2 2 hcl: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Arg-ala-NH2 2 hcl: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Arg-ala-NH2 2 hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can interact with nitric oxide synthase to produce nitric oxide, a key signaling molecule in various physiological processes. Additionally, the compound can bind to peptide receptors, modulating their activity and influencing cellular responses .

Comparison with Similar Compounds

H-Arg-ala-NH2 2 hcl: can be compared with other similar dipeptide derivatives, such as:

The uniqueness of This compound lies in its specific combination of arginine and alanine residues, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-amino-N-(1-amino-1-oxopropan-2-yl)-5-(diaminomethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N6O2/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEJBCGUUQUEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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